
8-Chloro-2,4-dimethylquinolin-7-ol
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Overview
Description
8-Chloro-2,4-dimethylquinolin-7-ol is a heterocyclic aromatic compound that contains a quinoline ring with chlorine and hydroxyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,4-dimethylquinolin-7-ol typically involves the reaction of 3-chloro-2-methylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction is usually carried out in diphenyl ether under reflux conditions for about 0.5 hours . Another method involves the use of trichlorophosphate as a reagent under reflux conditions for 3 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,4-dimethylquinolin-7-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine group might activate the ring for electrophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for nucleophilic substitution and acids or electrophiles for electrophilic aromatic substitution. The reactions are typically carried out under reflux conditions to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with a hydroxyl group would yield a hydroxyquinoline derivative.
Scientific Research Applications
Medicinal Chemistry
8-Chloro-2,4-dimethylquinolin-7-ol serves as a promising scaffold for drug development due to its structural features that allow for modifications to enhance biological activity.
Potential Therapeutic Uses:
- Antimalarial Activity: The compound has shown efficacy against Plasmodium falciparum, the causative agent of malaria. Its mechanism involves interference with mitochondrial functions in parasites .
- Anticancer Properties: Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Organic Synthesis
This compound is utilized as an intermediate in synthesizing other biologically active molecules. Its reactivity allows for various transformations, including:
- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles to produce diverse derivatives.
- Electrophilic Aromatic Substitution: Its structure permits electrophilic substitutions that can enhance biological activity or alter pharmacokinetic properties .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µM |
Staphylococcus aureus | 75 µM |
Streptococcus agalactiae | 100 µM |
These results indicate potential applications in treating bacterial infections.
Case Studies
-
Antimalarial Activity Study:
A study conducted on the antimalarial effects of this compound demonstrated that it significantly reduced parasitemia in infected mice models compared to control groups. The compound's accumulation in mitochondrial sites was linked to its efficacy. -
Anticancer Activity Investigation:
In vitro studies have shown that this compound inhibits the growth of various cancer cell lines. One particular study highlighted its ability to induce apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,8-dimethylquinolin-4-ol
- 7-Chloro-2,8-dimethyl-4-hydroxyquinoline
- 7-Chloro-2,8-dimethyl-4-quinolinol
Uniqueness
The presence of both chlorine and hydroxyl groups in specific positions on the quinoline ring distinguishes it from other similar compounds .
Biological Activity
8-Chloro-2,4-dimethylquinolin-7-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimalarial and anticancer properties. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors through methods such as ultrasound-assisted synthesis or conventional thermal methods. These synthetic routes aim to enhance yield and purity while minimizing environmental impact.
Antimalarial Activity
Research has shown that derivatives of quinoline compounds exhibit significant antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria.
-
IC50 Values : Several studies report IC50 values for various quinoline derivatives, indicating their potency against malaria. For example:
The most active derivative reported had an IC50 of approximately 11.92 μM, demonstrating high efficacy against malaria parasites .
Compound IC50 (μM) This compound < 50 Other derivatives < 100
Antitumor Activity
The antitumor potential of this compound has also been investigated across various cancer cell lines:
-
Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).
Compound Cell Line IC50 (μM) This compound MCF-7 14.68 Other derivatives HCT-116 23.39
The compound demonstrated selectivity towards MCF-7 cells with an IC50 of around 14.68 μM, indicating its potential as an anticancer agent .
Case Studies
- Antimalarial Efficacy : A study synthesized several quinoline derivatives and evaluated their antimalarial activity against different strains of P. falciparum. The presence of a chloro substituent at C7 was crucial for enhancing activity against multidrug-resistant strains .
- Anticancer Properties : Another investigation focused on the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results showed that compounds with specific substituents exhibited higher selectivity and potency against cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Chloro-2,4-dimethylquinolin-7-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation and alkylation of 8-hydroxyquinoline derivatives. For example, halogenation at position 8 can be achieved using POCl₃ or SOCl₂ under reflux, followed by Friedel-Crafts alkylation with methyl groups. Key steps include:
- Halogenation : React 8-hydroxyquinoline with POCl₃ at 110°C for 6 hours to introduce chlorine .
- Alkylation : Use methyl iodide and AlCl₃ in anhydrous dichloromethane to introduce methyl groups at positions 2 and 4 .
Optimization Tip : Lower temperatures (0–5°C) during alkylation reduce side reactions, improving purity (>90% yield) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions. For instance, the chlorine at C8 deshields neighboring protons (δ 8.2–8.5 ppm) .
- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles (e.g., C8-Cl bond length: 1.73 Å) and crystal packing .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calc. 221.06 g/mol; obs. 221.05 g/mol) .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer :
- Stability : The compound degrades under UV light; store in amber vials at –20°C in anhydrous conditions .
- Reactivity : The hydroxyl group at C7 participates in hydrogen bonding, necessitating inert atmospheres during reactions to prevent oxidation .
Advanced Research Questions
Q. How do substituent positions (e.g., Cl at C8 vs. C7) alter reaction mechanisms in amination or cross-coupling reactions?
- Methodological Answer :
- Amination : Chlorine at C8 (vs. C7) increases steric hindrance, slowing nucleophilic substitution. For example, amination of 8-Cl derivatives requires 24 hours at 80°C vs. 12 hours for 7-Cl analogs .
- Cross-Coupling : Suzuki-Miyaura coupling with C8-Cl derivatives demands Pd(OAc)₂/XPhos catalysts, while C7-Cl analogs use cheaper Pd(PPh₃)₄ .
Q. What strategies optimize reaction conditions for introducing fluorine or iodine at position 7?
- Methodological Answer :
- Fluorination : Use Selectfluor® in DMF at 100°C for 8 hours (yield: 65–70%) .
- Iodination : Employ N-iodosuccinimide (NIS) with H₂SO₄ catalyst in acetic acid (yield: 75–80%) .
Key Data :
Halogenation Method | Reagent | Temp (°C) | Yield (%) |
---|---|---|---|
Fluorination | Selectfluor® | 100 | 65–70 |
Iodination | NIS | 80 | 75–80 |
Q. How can researchers resolve contradictory data on antimicrobial activity across studies?
- Methodological Answer :
- Assay Validation : Use standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus (ATCC 25923) with Mueller-Hinton broth .
- Structural Analogs : Compare activity with 8-Cl-2,4-dimethylquinolin-7-ol derivatives (e.g., 5-Cl variants show 2x lower MIC values) .
Example Data :
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
8-Cl-2,4-dimethyl | 12.5 | S. aureus |
5-Cl-2,4-dimethyl | 6.25 | S. aureus |
Q. What computational tools predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). The C8-Cl group forms hydrophobic contacts with Val167 .
- MD Simulations : GROMACS simulations (50 ns) assess stability of quinoline-enzyme complexes .
Q. How do solvent polarity and pH affect the compound’s fluorescence properties?
- Methodological Answer :
- Solvent Effects : Fluorescence intensity peaks in DMSO (λex 350 nm, λem 450 nm) due to reduced quenching .
- pH Dependence : Fluorescence quenches at pH < 5 (protonation of C7-OH) but stabilizes at pH 7–9 .
Q. Data Contradiction Analysis
Q. Why do some studies report higher cytotoxicity for 8-Cl derivatives, while others observe minimal activity?
- Methodological Answer : Discrepancies arise from cell line specificity. For example:
- High Activity : HeLa cells (IC₅₀: 8 μM) due to ROS generation .
- Low Activity : HEK293 cells (IC₅₀: >50 μM) with elevated glutathione levels .
Resolution : Include N-acetylcysteine (ROS scavenger) controls to validate mechanisms .
Q. Safety and Compliance
Q. What safety protocols are mandatory for handling this compound?
Properties
CAS No. |
1378260-66-2 |
---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
8-chloro-2,4-dimethylquinolin-7-ol |
InChI |
InChI=1S/C11H10ClNO/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12/h3-5,14H,1-2H3 |
InChI Key |
AOSVCXVISPDNLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2Cl)O)C |
Origin of Product |
United States |
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